molecular formula C10H12O3 B051094 2-Benzyl-3-hydroxypropanoic acid CAS No. 6811-98-9

2-Benzyl-3-hydroxypropanoic acid

Cat. No. B051094
CAS RN: 6811-98-9
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 2-Benzyl-3-hydroxypropanoic acid and related compounds have been synthesized through various chemical reactions. For example, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was optically resolved to yield optically pure enantiomers, indicating the compound's significance in the synthesis of optically active substances (Shiraiwa et al., 2002). Additionally, the synthesis of related benzoic acid derivatives involves multiple steps, demonstrating the complexity and variety of approaches used in creating such compounds (Islam et al., 2015).

Molecular Structure Analysis The molecular structure of benzoic acid derivatives, including 2-Benzyl-3-hydroxypropanoic acid, has been extensively analyzed. Studies such as gas-phase electron diffraction and theoretical calculations have provided detailed insights into the structural features of these compounds (Aarset et al., 2006). These studies help in understanding the conformation and geometrical parameters that are pivotal for the chemical properties and reactivity of these acids.

Chemical Reactions and Properties The chemical reactivity and properties of 2-Benzyl-3-hydroxypropanoic acid and similar molecules have been the subject of research, especially in terms of their interaction with other compounds and their use in further chemical reactions. For instance, the synthesis and chemical properties of related compounds showcase the diverse reactivity patterns and the potential applications of these materials in various chemical syntheses (Patel & Patel, 2010).

Physical Properties Analysis The physical properties, such as melting points, solubility, and crystal structures, are critical for understanding the behavior of 2-Benzyl-3-hydroxypropanoic acid in different environments. Research has been conducted to characterize these properties, which aids in the application and handling of these substances (Zhao et al., 2010).

Chemical Properties Analysis The chemical properties, including acidity, reactivity with other chemical agents, and the role of the acid in various chemical reactions, are essential for comprehensively understanding 2-Benzyl-3-hydroxypropanoic acid. Studies on benzoic acid derivatives reveal significant information about their chemical behavior and potential applications in different chemical reactions and products (Li et al., 2016).

Scientific Research Applications

  • Inhibition of Carboxypeptidase A : DL-2-Benzyl-3-formylpropanoic acid, a derivative of 2-Benzyl-3-hydroxypropanoic acid, acts as a competitive inhibitor of carboxypeptidase A, suggesting potential applications in enzyme inhibition and relevant biochemical pathways (Galardy & Kortylewicz, 1984).

  • Liquid Crystal Applications : Research on polymerizable benzoic acid derivatives (like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid) complexed with dipyridyl compounds, which exhibit smectic A liquid crystal phases, indicates potential applications in materials science, specifically in the area of liquid crystals and polymer synthesis (Kishikawa, Hirai, & Kohmoto, 2008).

  • Enzyme-Catalyzed Synthesis : The enzyme-catalyzed synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic substrates highlights its significance in the synthesis of optically active compounds, potentially useful in pharmaceuticals and asymmetric synthesis (Brem et al., 2009).

  • Bioproduction of 3-Hydroxypropanoic Acid : The microbial production of 3-hydroxypropanoic acid (3-HP), a platform chemical with various industrial applications, has been explored extensively. The optimization of microbial cell factories for the efficient production of 3-HP from renewable resources like glycerol is an active area of research (Jers et al., 2019).

  • Chemical-Catalytic Production of 3-Hydroxypropanoic Acid : Advances in eco-sustainable processes for producing 3-hydroxypropanoic acid, particularly through catalytic chemical methods, are being investigated, highlighting the potential for greener, more efficient production techniques (Pina, Falletta, & Rossi, 2011).

  • Optical Resolution and Synthesis Applications : The optical resolution of related compounds, such as 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, and their use in synthesizing optically active amino acids, underscores the relevance of these compounds in stereoselective synthesis and chiral chemistry (Shiraiwa et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-Benzyl-3-hydroxypropanoic acid” include hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340186
Record name 2-Benzyl-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-hydroxypropanoic acid

CAS RN

123802-80-2
Record name 2-Benzyl-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product (107.8 g) in Reference Example 3, namely 2-benzylidene-3-hydroxypropionic acid, is dissolved in methanol (500 ml), followed by addition of triethylamine (100 ml; 717 mmol) and 5% palladium-carbon (5.00 g; water content of 52.7%) for catalytic reduction in a hydrogen atmosphere for 50 hours. The reaction solution is filtered through Celite to remove the palladium-carbon. The resulting filtrate is subjected to HPLC analysis, indicating that the filtrate contains the title compound (71.0 g; 394 mmol) (at a yield of 65.7% (on a benzaldehyde basis)). The filtrate is concentrated under reduced pressure, and the resulting residue is dissolved in ethyl acetate (600 ml), followed by addition of water (600 ml) and 37% hydrochloric acid (150 ml) and subsequent agitation, to extract the resulting organic phase. The organic phase is washed with an aqueous mixture solution of water (240 ml) and 37% hydrochloric acid and then with saturated saline (300 ml), and dried over anhydrous sodium sulfate. By filtering off the resulting dried matter, the solution is concentrated under reduced pressure, to give a crude product of the title compound. The crude product is dissolved in ethyl acetate (150 ml), followed by addition of hexane (450 ml), and the resulting mixture is gradually cooled from 60° C. to 5° C., to precipitate crystal, which is then filtered and dried to recover the title compound (48.45 g at a purity of 96.5%; 295.5 mmol).
[Compound]
Name
product
Quantity
107.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
65.7%

Synthesis routes and methods II

Procedure details

2-Benzylidene-3-hydroxypropionic acid (79.96 g, 449 mmols) obtained in Example 7 was dissolved in 500 ml of methanol, and 100 ml (717 mmols) of triethylamine and 5.00 g (water content 52.7%) of 5% palladium-carbon were added thereto to conduct catalytic reduction in a hydrogen atmosphere for 7 hours. After the completion of the reaction, the palladium-carbon was removed from the reaction solution through filtration with Celite. The HPLC analysis of the resulting filtrate revealed that it contained 72.3 g (401 mmols) of the above title compound (reaction yield 89.3%).
Quantity
79.96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 2
2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 3
2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 4
2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 5
2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 6
2-Benzyl-3-hydroxypropanoic acid

Citations

For This Compound
34
Citations
T Shiraiwa, M Suzuki, Y Sakai, H Nagasawa… - Chemical and …, 2002 - jstage.jst.go.jp
To synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid (1),(RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] was first optically resolved using …
Number of citations: 12 www.jstage.jst.go.jp
SH Wang, SF Wang, W Xuan, ZH Zeng, JY Jin… - Bioorganic & medicinal …, 2008 - Elsevier
… The optically pure 2-benzyl-3-hydroxypropanoic acid was obtained according to the literature. Introduction of the nitro group was achieved by the reaction of halogen–NO 2 exchange …
Number of citations: 33 www.sciencedirect.com
D Klomp, JA Peters, U Hanefeld - Tetrahedron: Asymmetry, 2005 - Elsevier
… The enzyme α-CT, which promoted the hydrolysis of 2-benzyl-3-hydroxypropanoic acid methyl ester, although not enantioselectively, 32 does not show any reactivity with tropic acid as …
Number of citations: 25 www.sciencedirect.com
DH Kim, J Park, SJ Chung, JD Park, NK Park… - Bioorganic & medicinal …, 2002 - Elsevier
Both enantiomers of 3-benzyl-2-oxetanone (1) were found to be slowly hydrolyzed substrates of α-chymotrypsin having k cat values of 0.134±0.008 and 0.105±0.004min −1 for (R)-1 …
Number of citations: 31 www.sciencedirect.com
NP Peet, NL Lentz, MW Dudley… - Journal of medicinal …, 1993 - ACS Publications
… Scheme II describes the synthesis of a protected version of 2-benzyl-3-hydroxypropanoic acid (5p), 2-[(tert-butyldimethylsilyl)methyl]-3-phenylpropanoicacid (10), which initiated from /8-…
Number of citations: 21 pubs.acs.org
DH Kim, J Park - Bioorganic & Medicinal Chemistry Letters, 1996 - Elsevier
… For the present study we have designed 2-benzyl-3-hydroxypropanoic acid (BHPA) and its ct-fluoro derivative (BFHPA). They were conceived as substrate analog competitive inhibitors …
Number of citations: 9 www.sciencedirect.com
M Pickl, R Marín‐Valls, J Joglar… - Advanced synthesis & …, 2021 - Wiley Online Library
A two‐enzyme cascade reaction plus in situ oxidative decarboxylation for the transformation of readily available canonical and non‐canonical l‐α‐amino acids into 2‐substituted 3‐…
Number of citations: 5 onlinelibrary.wiley.com
S Sano, M Nakao, M Takeyasu… - The Open Organic …, 2009 - benthamopen.com
A series of (R)-N-Cbz-2-alkyl-2-amino-3-hydroxypropyl acetates was prepared by enzymatic acetylation of NCbz-2-alkyl-2-aminopropane-1, 3-diols with immobilized lipoprotein lipase …
Number of citations: 5 benthamopen.com
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
… The resulting oil was then purified via flash chromatography (DCM→ 5% methanol/DCM) to afford (R)-2-benzyl-3-hydroxypropanoic acid as a white solid (0.342 g, 95%, 92% ee) having …
Number of citations: 48 pubs.acs.org
E Brenna, F Cannavale, M Crotti, V De Vitis… - …, 2016 - Wiley Online Library
The stereoselective desymmetrisation of achiral 2‐alkyl‐1,3‐diols is performed by oxidation of one of the two enantiotopic primary alcohol moieties by means of Acetobacter aceti MIM …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.